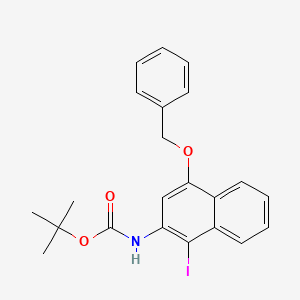
tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate
Overview
Description
tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a benzyloxy group, and an iodonaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
the principles of organic synthesis, such as the use of flow microreactors for efficient and sustainable production, could be applied .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Naphthalenes: Resulting from substitution reactions.
Benzaldehyde or Benzyl Alcohol: From oxidation or reduction of the benzyloxy group.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form stable bonds with enzymes, potentially inhibiting their activity. The benzyloxy and iodonaphthalene moieties can interact with different biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
Benzyl carbamate: Another carbamate derivative with different substituents.
tert-Butyl N-(benzyloxy)carbamate: A closely related compound with a similar structure.
Uniqueness
tert-Butyl (4-(benzyloxy)-1-iodonaphthalen-2-yl)carbamate is unique due to the presence of the iodonaphthalene moiety, which allows for specific substitution reactions that are not possible with simpler carbamate derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
tert-butyl N-(1-iodo-4-phenylmethoxynaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22INO3/c1-22(2,3)27-21(25)24-18-13-19(26-14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(18)23/h4-13H,14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMDREPWSZVYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C(=C1)OCC3=CC=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















